Tert-butyl 4-(7-hydroxypyrazolo[1,5-A]pyrimidin-2-YL)piperidine-1-carboxylate
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Overview
Description
Tert-butyl 4-(7-hydroxypyrazolo[1,5-A]pyrimidin-2-YL)piperidine-1-carboxylate is a heterocyclic compound with a molecular formula of C16H22N4O3 and a molecular weight of 318.37 g/mol . This compound is primarily used in research and development within the fields of chemistry and pharmacology due to its unique structural properties and potential biological activities .
Preparation Methods
The synthesis of Tert-butyl 4-(7-hydroxypyrazolo[1,5-A]pyrimidin-2-YL)piperidine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the reaction of pyrazolo[1,5-A]pyrimidine derivatives with piperidine-1-carboxylate under specific conditions . The reaction conditions often require the use of catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve optimization of these reaction conditions to enhance yield and purity .
Chemical Reactions Analysis
Tert-butyl 4-(7-hydroxypyrazolo[1,5-A]pyrimidin-2-YL)piperidine-1-carboxylate undergoes various chemical reactions, including:
Scientific Research Applications
Tert-butyl 4-(7-hydroxypyrazolo[1,5-A]pyrimidin-2-YL)piperidine-1-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Tert-butyl 4-(7-hydroxypyrazolo[1,5-A]pyrimidin-2-YL)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors . The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets involved are subjects of ongoing research .
Comparison with Similar Compounds
Tert-butyl 4-(7-hydroxypyrazolo[1,5-A]pyrimidin-2-YL)piperidine-1-carboxylate can be compared with similar compounds such as:
- Tert-butyl 4-(3-cyano-2-(4-phenoxyphenyl)pyrazolo[1,5-A]pyrimidin-7-yl)piperidine-1-carboxylate
- Tert-butyl 4-(3-cyano-2-(4-phenoxyphenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrimidin-7-yl)piperidine-1-carboxylate
These compounds share structural similarities but differ in their functional groups and specific biological activities. The unique structural features of this compound contribute to its distinct chemical and biological properties .
Biological Activity
Tert-butyl 4-(7-hydroxypyrazolo[1,5-A]pyrimidin-2-YL)piperidine-1-carboxylate is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structure allows it to interact with various biological targets, leading to diverse pharmacological activities. This article delves into its biological activity, synthesis methods, and relevant research findings.
- Molecular Formula : C₁₆H₂₂N₄O₃
- Molecular Weight : 318.37 g/mol
- CAS Number : 1228631-09-1
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common method includes the reaction of pyrazolo[1,5-A]pyrimidine derivatives with piperidine-1-carboxylate under specific conditions to yield the desired compound .
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. It has shown potential as an enzyme inhibitor and receptor antagonist, which can be crucial in the treatment of various diseases.
Enzyme Inhibition
Research indicates that this compound exhibits inhibitory effects on certain enzymes involved in metabolic pathways. For instance, it has been studied for its ability to inhibit beta-lactamases, which are critical in bacterial resistance to antibiotics . This property suggests its potential use in combination therapies for treating resistant bacterial infections.
Receptor Binding
The compound has also been evaluated for its affinity towards various receptors. Preliminary studies suggest that it may act as a histamine H3 receptor antagonist, which could have implications in managing disorders such as obesity and cognitive dysfunctions . The binding affinity and selectivity for these receptors are crucial for developing therapeutic agents targeting histamine-related conditions.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Study on Antimicrobial Activity : A study demonstrated that this compound could enhance the efficacy of beta-lactam antibiotics against resistant strains by inhibiting beta-lactamase enzymes. This finding highlights its potential as a co-treatment option in antibiotic therapy .
- Histamine Receptor Studies : In vitro assays have shown that the compound exhibits significant antagonistic activity at the histamine H3 receptor, with a reported pA2 value indicating strong binding affinity. These results suggest its potential role in modulating neurotransmitter systems, particularly in disorders related to histamine signaling .
Comparative Analysis with Similar Compounds
To understand the distinct biological properties of this compound, it can be compared with structurally similar compounds:
Compound Name | Molecular Structure | Biological Activity |
---|---|---|
Tert-butyl 4-(3-cyano-2-(4-phenoxyphenyl)pyrazolo[1,5-A]pyrimidin-7-yl)piperidine-1-carboxylate | Similar backbone with different substituents | Moderate enzyme inhibition |
Tert-butyl 4-(3-carbamoyl-2-(4-phenoxyphenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrimidin-7-yl)piperidine-1-carboxylate | Altered functional groups | Enhanced receptor binding |
Properties
IUPAC Name |
tert-butyl 4-(7-oxo-1H-pyrazolo[1,5-a]pyrimidin-2-yl)piperidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O3/c1-16(2,3)23-15(22)19-8-5-11(6-9-19)12-10-13-17-7-4-14(21)20(13)18-12/h4,7,10-11,18H,5-6,8-9H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLVJCWALFXJWQS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=CC3=NC=CC(=O)N3N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80678347 |
Source
|
Record name | tert-Butyl 4-(7-oxo-1,7-dihydropyrazolo[1,5-a]pyrimidin-2-yl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80678347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1228631-09-1 |
Source
|
Record name | tert-Butyl 4-(7-oxo-1,7-dihydropyrazolo[1,5-a]pyrimidin-2-yl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80678347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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